Paltusotine

Beschreibung

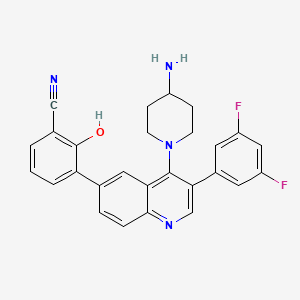

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHILNKWBALQPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172870-89-0 | |

| Record name | Paltusotine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paltusotine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paltusotine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Precision of Paltusotine: A Technical Guide to its Mechanism of Action at the SST2 Receptor

For Immediate Release

San Diego, CA – December 13, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of paltusotine, a novel, orally bioavailable, non-peptide small molecule agonist of the somatostatin receptor type 2 (SST2). Developed for the treatment of acromegaly and carcinoid syndrome, this compound represents a significant advancement in the management of these conditions, offering high selectivity and a distinct signaling profile compared to traditional somatostatin analogs.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's interaction with the SST2 receptor, detailing its binding, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Selective and Potent SST2 Agonism

This compound is a potent agonist of the SST2 receptor with an EC50 of 0.25 nM in cAMP inhibition assays.[4][5] Its primary mechanism of action is to mimic the endogenous hormone somatostatin by binding to and activating the SST2 receptor, a G-protein coupled receptor (GPCR).[1][2] This activation initiates a cascade of intracellular events that lead to the inhibition of hormone secretion, a key therapeutic goal in acromegaly and carcinoid syndrome.[2][4][6]

A defining characteristic of this compound is its remarkable selectivity for the SST2 receptor. It exhibits over 4,000-fold greater selectivity for SST2 compared to other somatostatin receptor subtypes (SST1, SST3, SST4, and SST5).[1][7] This high selectivity is crucial for minimizing off-target effects that can be associated with less selective somatostatin analogs.[1] For instance, activation of the SST5 receptor can lead to the inhibition of insulin secretion, a side effect that is less likely with a highly selective SST2 agonist like this compound.[1]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been extensively characterized through a series of in vitro studies. The following tables summarize the key quantitative data, providing a comparative perspective where information is available.

Table 1: Potency and Selectivity of this compound at Somatostatin Receptors

| Parameter | Value | Receptor Subtype | Notes |

| Potency (EC50) | 0.25 nM | Human SST2 | Measured in a cAMP inhibition assay using CHO-K1 cells expressing the human SST2 receptor.[4][5] |

| Selectivity | >4,000-fold | SST2 vs. SST1, SST3, SST4, SST5 | This high selectivity minimizes the potential for off-target effects.[1][7] |

While the selectivity of this compound is well-established at over 4,000-fold for the SST2 receptor, specific binding affinity values (Ki or Kd) for each of the five somatostatin receptor subtypes are not publicly available in the reviewed literature.

The Signaling Cascade: A G-Protein Biased Agonist

Upon binding to the SST2 receptor, this compound induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins, specifically the Gαi/o subunits.[1] This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The reduction in cAMP is a critical step in the downstream signaling pathway that ultimately suppresses the secretion of hormones such as growth hormone (GH) from the pituitary gland and serotonin from neuroendocrine tumors.[2][3][4][6]

Recent studies have revealed that this compound is a G-protein biased agonist.[1] This means that it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. Compared to the first-generation peptide analog octreotide, this compound demonstrates lower efficacy in recruiting β-arrestin and subsequently causes less receptor internalization.[1] This biased agonism may contribute to a more sustained therapeutic effect and a different side-effect profile compared to non-biased or β-arrestin-biased agonists.

Table 2: Functional Activity Comparison: this compound vs. Octreotide

| Functional Endpoint | This compound | Octreotide | Notes |

| G-Protein Signaling (cAMP inhibition) | Potent Agonist | Potent Agonist | Both this compound and octreotide effectively inhibit adenylyl cyclase.[1] |

| β-Arrestin Recruitment | Lower Efficacy | Higher Efficacy | This compound shows a reduced capacity to recruit β-arrestin compared to octreotide.[1] |

| SST2 Receptor Internalization | Less Pronounced | More Pronounced | The lower β-arrestin recruitment by this compound leads to less receptor internalization.[1] |

Specific quantitative Emax values for β-arrestin recruitment for this compound are not detailed in the available literature, though its lower efficacy relative to octreotide is consistently reported.

Visualizing the Mechanism

To further elucidate the molecular interactions and signaling pathways, the following diagrams have been generated using the DOT language.

Experimental Protocols: A Closer Look at the Methodologies

The characterization of this compound's mechanism of action relies on a suite of robust in vitro assays. The following sections detail the methodologies for the key experiments cited.

Primary Human SST2 cAMP Assay

This assay is fundamental to determining the potency of this compound in activating the G-protein signaling pathway.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SST2 receptor are utilized.[6]

-

Assay Principle: The assay measures the inhibition of adenylyl cyclase activity. The cells are first stimulated with a soluble forskolin analogue, NKH477, to induce the production of cAMP.[6] Upon the addition of an SST2 agonist like this compound, the activated Gαi/o subunits inhibit adenylyl cyclase, leading to a concentration-dependent decrease in intracellular cAMP levels.[6]

-

Detection: The levels of cAMP are quantified using various methods, such as competitive immunoassays or reporter gene assays linked to cAMP response elements.

-

Data Analysis: The concentration-response data is used to calculate the half-maximal effective concentration (EC50), which represents the potency of the compound.[6]

β-Arrestin Recruitment Assay

This assay is employed to assess the G-protein bias of this compound by quantifying its ability to recruit β-arrestin to the activated SST2 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for these assays.

-

Assay Principle: Various techniques can be employed, such as enzyme-linked immunosorbent assays (ELISA) or bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET)-based assays. These methods typically involve co-expressing a tagged SST2 receptor and a tagged β-arrestin. The proximity of the two tagged proteins upon agonist stimulation generates a measurable signal.

-

Detection: The signal, which can be colorimetric, luminescent, or fluorescent, is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in recruiting β-arrestin.

Receptor Internalization Assay

This assay provides a functional readout of the consequence of β-arrestin recruitment.

-

Cell Line: HEK293 cells are often used for these studies.

-

Assay Principle: The amount of SST2 receptor present on the cell surface is quantified after treatment with the agonist. A reduction in cell surface receptors indicates internalization.

-

Methodologies:

-

ELISA: This method involves detecting the amount of an epitope-tagged receptor on the surface of non-permeabilized cells.

-

Confocal Fluorescence Microscopy: This imaging technique uses fluorescently tagged receptors (e.g., eGFP-SST2) to visualize the translocation of the receptor from the cell membrane to intracellular compartments upon agonist stimulation.

-

-

Data Analysis: The results are typically expressed as the percentage of receptor internalization compared to a baseline or a reference compound.

Conclusion

This compound is a highly potent and selective non-peptide agonist of the SST2 receptor. Its mechanism of action is centered on the activation of the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels, which in turn suppresses hormone hypersecretion. A key feature of this compound is its G-protein biased agonism, demonstrating lower efficacy in β-arrestin recruitment and subsequent receptor internalization compared to octreotide. This distinct pharmacological profile, combined with its oral bioavailability, positions this compound as a promising therapeutic agent for the management of acromegaly and carcinoid syndrome. Further research into the long-term consequences of its biased agonism will continue to refine our understanding of this novel therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. crinetics.com [crinetics.com]

- 3. researchgate.net [researchgate.net]

- 4. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. crinetics.com [crinetics.com]

- 7. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Paltusotine's G-Protein Biased Agonism at the Somatostatin Receptor Type 2: A Technical Guide

Introduction

Paltusotine (PALSONIFY™) is a first-in-class, orally bioavailable, nonpeptide somatostatin receptor type 2 (SSTR2) agonist.[1][2][3] It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of acromegaly, a rare endocrine disorder caused by excess growth hormone (GH) and subsequent elevated insulin-like growth factor 1 (IGF-1) levels.[1][4][5] Unlike traditional peptide-based somatostatin analogs (SSAs) like octreotide and lanreotide that require monthly injections, this compound offers the convenience of a once-daily oral administration.[1][5]

The therapeutic efficacy of this compound is rooted in its unique mechanism of action at the molecular level. It functions as a G-protein biased agonist at the SSTR2, a G-protein coupled receptor (GPCR). This guide provides a detailed technical examination of this biased agonism, summarizing the quantitative data, outlining key experimental protocols, and visualizing the core signaling pathways and concepts for researchers, scientists, and drug development professionals.

Core Concept: GPCR Signaling and Biased Agonism

GPCRs, like SSTR2, are versatile signaling hubs that can activate multiple intracellular pathways upon agonist binding. The two primary pathways for SSTR2 are:

-

G-Protein Signaling: SSTR2 couples to inhibitory G-proteins (Gαi/o).[3] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3][6] This reduction in cAMP is the principal mechanism for inhibiting hormone secretion, such as GH from pituitary somatotrophs.[3][4][6]

-

β-Arrestin Signaling: Following agonist binding, GPCR kinases (GRKs) can phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and subsequent internalization (removal from the cell surface).[7] β-arrestins can also act as scaffolds to initiate distinct, G-protein-independent signaling cascades.[8]

Biased agonism , also known as functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over the other.[9][10] A G-protein biased agonist, therefore, would potently activate the G-protein pathway while having a significantly reduced ability to recruit β-arrestin.

This compound: A Profile in G-Protein Bias

Preclinical and structural studies have demonstrated that this compound is a potent G-protein biased agonist of SSTR2, particularly when compared to the first-generation SSA, octreotide.[7][11] While both compounds effectively activate the G-protein pathway to reduce cAMP, this compound shows markedly lower efficacy in recruiting β-arrestin.[7][11] This diminished β-arrestin engagement results in less SSTR2 internalization.[7][11]

This molecular behavior is therapeutically advantageous. The potent G-protein signaling ensures robust suppression of GH and IGF-1.[12][13] The weak β-arrestin response means the SSTR2 receptors are less prone to desensitization and remain on the cell surface, available for continuous activation by the drug. This sustained receptor signaling is believed to contribute to this compound's durable clinical efficacy with a convenient once-daily oral dose.[3]

Quantitative Data

The following tables summarize the key in vitro pharmacological data that quantitatively define this compound's mechanism of action.

Table 1: Comparative Receptor Binding Affinity at SSTR2

This table compares the concentration of each ligand required to inhibit the binding of a radiolabeled ligand to the SSTR2 receptor by 50% (IC50). Lower values indicate higher binding affinity.

| Compound | SSTR2 Binding Affinity (IC50, nM) | Reference |

| This compound | 0.25 | [11] |

| Somatostatin | 0.15 | [11] |

| Octreotide | 0.38 | [11] |

| Lanreotide | 0.54 | [11] |

Data show that this compound binds to the SSTR2 receptor with an affinity comparable to the endogenous ligand somatostatin and other clinically used SSAs.

Table 2: Functional Potency and Efficacy for SSTR2 Signaling Pathways

This table compares the half-maximal effective concentration (EC50) of this compound and octreotide for initiating the two key downstream signaling pathways. This data provides the direct quantitative evidence for G-protein bias.

| Compound | G-Protein Signaling (cAMP Inhibition EC50, nM) | β-Arrestin Recruitment Efficacy | Reference |

| This compound | 2.08 ± 1.39 | Lower efficacy of recruitment | [7][11] |

| Octreotide | 0.21 ± 1.35 | Potently induces recruitment | [11] |

This compound demonstrates potent activation of the G-protein pathway (inhibition of cAMP), with an efficacy similar to octreotide.[11] However, it exhibits significantly lower efficacy in recruiting β-arrestin compared to octreotide, confirming its status as a G-protein biased agonist.[7]

Signaling Pathway and Logic Diagrams

// Connections Agonist -> SSTR2 [label="Binds"]; SSTR2 -> Gi [label="Activates"]; Gi -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [style=dashed]; cAMP -> ResponseG [label="Leads to"]; SSTR2 -> Barr [label="Recruits"]; Barr -> Internalization [label="Mediates"]; }

Caption: Canonical SSTR2 signaling pathways.

// Connections for this compound this compound -> SSTR2; SSTR2 -> G_Protein [penwidth=4.0, color="#34A853", label="Strong\nActivation"];

// Connections for Octreotide Octreotide -> SSTR2; SSTR2 -> G_Protein [penwidth=2.0, color="#5F6368", style=dashed, from=SSTR2, to=G_Protein, constraint=false]; SSTR2 -> B_Arrestin [penwidth=2.0, color="#5F6368", style=dashed, from=SSTR2, to=B_Arrestin, constraint=false];

// Invisible edge to guide layout this compound -> Octreotide [style=invis]; }

Caption: this compound's biased agonism vs. a balanced agonist.

Experimental Protocols

The characterization of this compound's biased agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Caption: Workflow for assessing G-protein biased agonism.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki or IC50) of this compound for the SSTR2 receptor.

-

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the SSTR2 receptor in a membrane preparation.

-

Materials:

-

Cell membranes from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled SSTR2 ligand (e.g., [125I]-somatostatin).

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Incubation: In a multi-well plate, combine the SSTR2-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.

Protocol 2: cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC50) of this compound in activating the SSTR2-mediated Gαi/o pathway.[6]

-

Principle: SSTR2 activation by an agonist inhibits adenylyl cyclase, reducing cAMP levels.[3][6] To measure this inhibition, intracellular cAMP is first stimulated with an agent like forskolin. The ability of the agonist to reduce this stimulated cAMP level is then quantified.[6]

-

Materials:

-

Methodology:

-

Cell Plating: Seed the SSTR2-expressing cells into a multi-well plate and culture overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells, followed immediately by a fixed concentration of forskolin to stimulate cAMP production.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50, which is the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

Protocol 3: β-Arrestin Recruitment Assay

-

Objective: To measure the functional potency and efficacy (EC50 and Emax) of this compound in inducing the recruitment of β-arrestin-2 to the SSTR2 receptor.

-

Principle: This assay uses protein-fragment complementation or resonance energy transfer to detect the proximity of β-arrestin to the SSTR2 receptor in live cells upon agonist stimulation. Bioluminescence resonance energy transfer (BRET) is a common method.[9][14]

-

Materials:

-

Live cells (e.g., HEK293) co-transfected to express two fusion proteins: SSTR2 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[9]

-

Luciferase substrate (e.g., coelenterazine h).

-

This compound at various concentrations.

-

A plate reader capable of measuring dual-wavelength emissions.

-

-

Methodology:

-

Cell Plating: Seed the doubly transfected cells into a white, clear-bottom multi-well plate.

-

Agonist Addition: Add varying concentrations of this compound to the wells.

-

Substrate Addition: Add the luciferase substrate.

-

Signal Measurement: Immediately measure the light emission at the two wavelengths corresponding to the BRET donor and acceptor. The BRET ratio (acceptor emission / donor emission) is calculated.

-

Time Course: Measurements can be taken at a single endpoint or kinetically over time to observe the dynamics of recruitment.

-

-

Data Analysis: Plot the BRET ratio against the logarithm of the this compound concentration. Use non-linear regression to determine the EC50 and the maximal response (Emax). The Emax value is critical for determining efficacy relative to a reference agonist like octreotide.

Conclusion

This compound represents a significant advancement in the treatment of acromegaly, and its clinical profile is intrinsically linked to its molecular mechanism.[5] As a highly selective, G-protein biased agonist of the SSTR2 receptor, it potently engages the therapeutic anti-secretory pathway while minimizing the recruitment of β-arrestin, the protein responsible for receptor desensitization and internalization.[3][7][11] This biased signaling profile, supported by robust quantitative in vitro data, provides a strong rationale for its durable efficacy and favorable properties as a once-daily oral therapy.[3] The study of this compound serves as a compelling example of how a sophisticated understanding of GPCR pharmacology and biased agonism can be translated into a novel therapeutic with meaningful benefits for patients.

References

- 1. PALSONIFY (this compound) for the Treatment of Acromegaly, USA [clinicaltrialsarena.com]

- 2. crinetics.com [crinetics.com]

- 3. This compound (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ddtjournal.com [ddtjournal.com]

- 6. Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β–arrestin-2 regulation of the cAMP response element binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound versus octreotide: different effects on radioligand uptake in neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

aPaltusotine: A Deep Dive into its Molecular Profile and Receptor Interaction

For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular structure, binding affinity, and mechanism of action of aPaltusotine (formerly known as CRN00808), a novel, orally bioavailable, nonpeptide agonist of the somatostatin receptor type 2 (SST2). Developed by Crinetics Pharmaceuticals, athis compound represents a significant advancement in the therapeutic landscape for conditions such as acromegaly and neuroendocrine tumors, offering a highly selective and potent oral treatment option. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacology of this compound.

Molecular Structure

athis compound is a small molecule with the systematic IUPAC name 3-[4-(4-Amino-1-piperidinyl)-3-(3,5-difluorophenyl)-6-quinolinyl]-2-hydroxybenzonitrile .[1][2][3] Its chemical formula is C27H22F2N4O, and it has a molecular weight of 456.5 g/mol .[1][3]

The structure of athis compound is characterized by a central quinoline core, substituted with a 4-(4-aminopiperidinyl) group, a 3,5-difluorophenyl group, and a 2-hydroxybenzonitrile moiety. This unique arrangement of functional groups is responsible for its high affinity and selectivity for the SST2 receptor.

Key Structural Features:

-

Quinoline Core: Provides a rigid scaffold for the presentation of other functional groups.

-

4-(4-Aminopiperidinyl) Group: This basic amine is crucial for receptor interaction.

-

3,5-Difluorophenyl Group: The fluorine atoms contribute to the binding affinity and metabolic stability.

-

2-Hydroxybenzonitrile Moiety: This phenolic group is involved in key hydrogen bonding interactions within the receptor binding pocket.

The canonical SMILES representation of athis compound is: C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.[1][3]

Binding Affinity and Selectivity

athis compound is a highly potent and selective agonist for the human somatostatin receptor type 2 (SST2). Functional assays have demonstrated a half-maximal effective concentration (EC50) of 0.25 nM for the human SST2 receptor.[4] This high potency is coupled with exceptional selectivity. athis compound exhibits over 4,000-fold greater selectivity for SST2 compared to the other somatostatin receptor subtypes (SST1, SST3, SST4, and SST5).[5][6] This high degree of selectivity is critical for minimizing off-target effects that can be associated with less selective somatostatin analogs.

| Receptor Subtype | Binding Affinity (EC50, nM) | Selectivity vs. SST2 |

| SST1 | >1000 | >4000-fold |

| SST2 | 0.25 | 1-fold |

| SST3 | >1000 | >4000-fold |

| SST4 | >1000 | >4000-fold |

| SST5 | >1000 | >4000-fold |

Table 1: Binding Affinity and Selectivity of athis compound for Human Somatostatin Receptor Subtypes. Data is based on functional cAMP assays. Values for SST1, SST3, SST4, and SST5 are extrapolated from the reported >4000-fold selectivity.

Mechanism of Action

athis compound functions as a selective agonist at the SST2 receptor, which is a member of the G-protein coupled receptor (GPCR) superfamily. The binding of athis compound to the SST2 receptor activates the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] The reduction in cAMP is a key signaling event that mediates the therapeutic effects of athis compound, such as the inhibition of growth hormone (GH) secretion from the pituitary gland.

Experimental Protocols

cAMP Functional Assay for SST Receptor Subtypes

The functional activity of athis compound at the human somatostatin receptors (SST1, SST2, SST3, SST4, and SST5) was determined using a cyclic adenosine monophosphate (cAMP) inhibition assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes were cultured in appropriate media until confluent.

-

Cell Plating: Cells were harvested and seeded into 96-well plates at a predetermined density and incubated overnight to allow for cell attachment.

-

Compound Preparation: athis compound was serially diluted in assay buffer to generate a range of concentrations.

-

Assay Procedure:

-

The cell culture medium was removed, and the cells were washed with assay buffer.

-

Cells were then incubated with a solution containing a forskolin analogue (e.g., NKH477) to stimulate adenylyl cyclase and induce cAMP production.

-

Immediately following the addition of the forskolin analogue, the serially diluted athis compound or vehicle control was added to the respective wells.

-

The plates were incubated for a specified period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection: The level of intracellular cAMP was measured using a commercially available detection kit, such as a GloSensor-based assay, which measures changes in luminescence corresponding to cAMP levels.

-

Data Analysis: The luminescence data was normalized to the control wells, and the concentration-response curves were fitted using a four-parameter logistic equation to determine the EC50 value for each receptor subtype.

Conclusion

athis compound is a potent and highly selective nonpeptide agonist of the SST2 receptor with a well-defined molecular structure and mechanism of action. Its oral bioavailability and high selectivity for SST2 make it a promising therapeutic agent for the treatment of acromegaly and other conditions driven by excess hormone secretion. The data presented in this whitepaper underscore the robust preclinical profile of athis compound and provide a foundation for its continued clinical development.

References

- 1. Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crinetics.com [crinetics.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Crinetics Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. crinetics.com [crinetics.com]

- 6. This compound (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]

The Selectivity Profile of Paltusotine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltusotine (formerly CRN00808) is a novel, orally bioavailable, non-peptide small molecule that functions as a highly selective agonist for the somatostatin receptor subtype 2 (SSTR2).[1][2] Developed by Crinetics Pharmaceuticals, it represents a significant advancement in the treatment of endocrine disorders such as acromegaly and carcinoid syndrome, offering a convenient once-daily oral administration compared to the injectable somatostatin analogs that have been the standard of care.[3][4][5] This technical guide provides an in-depth examination of the selectivity profile of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used to characterize this promising therapeutic agent.

Core Mechanism of Action

This compound mimics the natural hormone somatostatin by binding to and activating SSTR2.[6][7] SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][7] This reduction in cAMP has downstream effects, including the inhibition of hormone secretion. In the context of acromegaly, this compound's activation of SSTR2 on pituitary somatotrophs suppresses the release of growth hormone (GH), which in turn reduces the production of insulin-like growth factor 1 (IGF-1), the primary mediator of acromegaly's pathological effects.[1][6][8]

A key characteristic of this compound's mechanism is its G-protein-biased agonism. Compared to the peptide-based agonist octreotide, this compound shows lower efficacy in recruiting β-arrestin, which is associated with less receptor internalization.[9] This biased signaling may contribute to a more sustained therapeutic effect.

Selectivity Profile: Quantitative Analysis

This compound has demonstrated remarkable selectivity for the SSTR2 receptor over other somatostatin receptor subtypes (SSTR1, SSTR3, SSTR4, and SSTR5). This high selectivity is crucial for minimizing off-target effects. For instance, activation of SSTR5 can inhibit insulin secretion, a side effect that is less likely with a highly SSTR2-selective agonist.[2]

| Receptor Subtype | This compound EC50 (nM) | Selectivity vs. SSTR2 |

| hSSTR1 | >1000 | >4000-fold |

| hSSTR2 | 0.25 | - |

| hSSTR3 | >1000 | >4000-fold |

| hSSTR4 | >1000 | >4000-fold |

| hSSTR5 | >1000 | >4000-fold |

Table 1: In Vitro Functional Activity of this compound at Human Somatostatin Receptor Subtypes. Data sourced from "Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist".[1]

Experimental Protocols

The characterization of this compound's selectivity profile relies on a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

cAMP Inhibition Assay (Functional Activity)

This assay is fundamental to determining the potency (EC50) of this compound at each somatostatin receptor subtype.

Objective: To measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) following receptor activation.

Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

Protocol:

-

Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust receptor expression.

-

Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.

-

Stimulation: The intracellular cAMP levels are stimulated using forskolin, a direct activator of adenylyl cyclase.

-

This compound Treatment: Cells are treated with increasing concentrations of this compound.

-

Lysis and Detection: After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a technology like Homogeneous Time-Resolved Fluorescence (HTRF) or a GloSensor-based cAMP assay.[10]

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of cAMP production) is calculated.

β-Arrestin Recruitment Assay (Biased Agonism)

This assay is used to assess the G-protein bias of this compound by measuring its ability to recruit β-arrestin to the activated SSTR2.

Objective: To quantify the recruitment of β-arrestin to SSTR2 upon agonist binding.

Methodology:

-

Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).

-

Constructs: Cells are co-transfected with two constructs: one encoding for SSTR2 fused to a donor molecule (e.g., Renilla luciferase) and another for β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).

-

Ligand Stimulation: Upon addition of this compound, the receptor is activated, leading to the recruitment of the β-arrestin-acceptor fusion protein to the SSTR2-donor fusion protein.

-

Signal Detection: The proximity of the donor and acceptor molecules results in a measurable signal (e.g., light emission at a specific wavelength in BRET).

-

Data Analysis: The signal is measured at various concentrations of this compound to generate a dose-response curve and determine the EC50 for β-arrestin recruitment. This is then compared to the EC50 for G-protein activation (from the cAMP assay) to determine the bias factor.

Visualizing Pathways and Workflows

SSTR2 Signaling Pathway

Caption: this compound-mediated SSTR2 signaling cascade.

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for determining functional potency.

Conclusion

The extensive preclinical characterization of this compound has firmly established its profile as a potent and highly selective SSTR2 agonist.[1][8] Its greater than 4000-fold selectivity for SSTR2 over other somatostatin receptor subtypes is a key attribute, suggesting a favorable safety profile with a reduced risk of off-target effects.[2][5] The detailed understanding of its mechanism of action, including its G-protein biased agonism, provides a strong rationale for its clinical development and use. The robust in vitro and in vivo data, corroborated by positive results from Phase 2 and 3 clinical trials in acromegaly and carcinoid syndrome, underscore the potential of this compound to become a valuable therapeutic option for patients with these conditions.[3][4][11]

References

- 1. Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]

- 3. crinetics.com [crinetics.com]

- 4. Crinetics Announces Positive Topline Results from Phase 2 Trial of this compound for the Treatment of Carcinoid Syndrome | santé log [santelog.com]

- 5. crinetics.com [crinetics.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. netrf.org [netrf.org]

The Role of β-Arrestin Recruitment in the Function of Paltusotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltusotine (formerly CRN00808) is a novel, orally bioavailable, non-peptide selective agonist of the somatostatin receptor type 2 (SST2). It has recently gained regulatory approval for the treatment of acromegaly, a condition characterized by excessive growth hormone secretion. The therapeutic efficacy of this compound stems from its ability to activate SST2, a G-protein coupled receptor (GPCR), thereby inhibiting hormone release. A critical aspect of this compound's pharmacological profile, and the focus of this guide, is its nature as a G-protein-biased agonist. This characteristic signifies a preferential activation of G-protein-mediated signaling pathways over the recruitment of β-arrestin. This technical guide will provide an in-depth analysis of the role of β-arrestin recruitment in the function of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of this compound's Biased Agonism

This compound's G-protein bias is evident when comparing its potency and efficacy in G-protein activation assays versus β-arrestin recruitment assays, especially in relation to the well-established SST2 agonist, octreotide.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | G-protein Activation (cAMP inhibition) | EC50 | 0.25 nM | [1] |

| β-arrestin Recruitment | Efficacy | Lower than octreotide | [2] | |

| Octreotide | G-protein Activation (cAMP inhibition) | - | Similar to this compound | [2] |

| β-arrestin 1 Recruitment | logEC50 | -8.2 | [3] | |

| β-arrestin 2 Recruitment | logEC50 | -8.4 | [3] |

Note: The logEC50 values for octreotide in β-arrestin recruitment can be converted to approximate EC50 values of 6.31 nM for β-arrestin 1 and 3.98 nM for β-arrestin 2.

The data clearly indicates that while this compound is a highly potent activator of the G-protein-mediated signaling pathway, its ability to recruit β-arrestin is significantly less pronounced compared to octreotide. This biased signaling profile is a key differentiator for this compound.[2][4]

Signaling Pathways

The differential recruitment of β-arrestin by this compound compared to other SST2 agonists has significant implications for the downstream signaling cascades and the overall cellular response.

Somatostatin Receptor Type 2 (SST2) Signaling

Upon agonist binding, the SST2 receptor can initiate two main signaling cascades:

-

G-Protein-Dependent Pathway: This is considered the canonical pathway for SST2-mediated therapeutic effects. Activation of the receptor leads to the coupling of inhibitory G-proteins (Gi/o).[4] This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The reduction in cAMP ultimately results in the inhibition of growth hormone (GH) secretion from pituitary somatotrophs. This compound is a potent activator of this pathway.

-

β-Arrestin-Dependent Pathway: Following agonist-induced activation, GPCRs are typically phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins. β-arrestin recruitment serves two primary functions: it desensitizes the receptor to further G-protein activation and it mediates receptor internalization. While this is a crucial mechanism for regulating receptor signaling, excessive β-arrestin-mediated internalization can lead to tachyphylaxis (reduced drug effectiveness over time). This compound's lower efficacy in recruiting β-arrestin suggests that it may cause less receptor desensitization and internalization compared to balanced agonists like octreotide.[2][4]

Experimental Protocols

The characterization of this compound's biased agonism relies on specific in vitro assays that can quantify the activation of distinct signaling pathways.

cAMP Accumulation Inhibition Assay (G-Protein Pathway)

This assay measures the ability of a compound to inhibit the production of cAMP, a direct downstream effect of Gi/o protein activation.

Detailed Methodology:

-

Cell Culture: Cells stably or transiently expressing the human SST2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media until they reach optimal confluency.

-

Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is removed, and cells are pre-incubated with varying concentrations of this compound or a reference agonist (e.g., octreotide) in a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period.

-

Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.

-

Incubation: The plate is incubated for a specific time to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are normalized to the forskolin-only control, and dose-response curves are generated to calculate the EC50 value for the inhibition of cAMP production.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay directly measures the recruitment of β-arrestin to the activated SST2 receptor.

Detailed Methodology:

-

Cell Line: A specialized cell line, such as the PathHunter® β-Arrestin cells, is used. These cells are engineered to co-express the SST2 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Cell Plating: The engineered cells are plated in a multi-well format and cultured overnight.

-

Compound Addition: The cells are treated with a dilution series of this compound or a reference compound.

-

Incubation: The plate is incubated to allow for agonist binding, receptor activation, and the subsequent recruitment of the β-arrestin-EA fusion protein to the SST2-PK fusion protein.

-

Enzyme Complementation: The proximity of the two enzyme fragments upon β-arrestin recruitment leads to the formation of a functional β-galactosidase enzyme.

-

Signal Detection: A detection reagent containing a chemiluminescent substrate for β-galactosidase is added to the wells.

-

Luminescence Reading: After a final incubation period, the chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Data Analysis: Dose-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of β-arrestin recruitment for each compound.

Conclusion

The G-protein-biased agonism of this compound at the SST2 receptor represents a significant advancement in the pharmacology of somatostatin analogs. By potently activating the therapeutic G-protein signaling pathway while demonstrating reduced engagement with the β-arrestin pathway, this compound offers the potential for sustained efficacy with a lower propensity for receptor desensitization and internalization. This unique mechanism of action, elucidated through quantitative in vitro assays, underscores the importance of understanding the nuanced signaling profiles of GPCR-targeted drugs. For researchers and drug development professionals, the case of this compound highlights the opportunity to design next-generation therapeutics with improved pharmacological properties by leveraging the principles of biased agonism.

References

- 1. crinetics.com [crinetics.com]

- 2. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-biased Trafficking of Somatostatin Receptor 2A in Enteric Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound versus octreotide: different effects on radioligand uptake in neuroendocrine tumours - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Nonpeptide SST2 Agonists

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of nonpeptide somatostatin receptor 2 (SST2) agonists, their pharmacological properties, and their applications as tools in basic research. It covers core signaling pathways, quantitative pharmacological data, and detailed experimental protocols for their characterization.

Introduction: The Advent of Nonpeptide SST2 Agonists

Somatostatin is an endogenous peptide hormone that regulates a wide array of physiological processes, including neurotransmission, cell proliferation, and the secretion of numerous hormones like growth hormone (GH) and glucagon.[1] Its effects are mediated by a family of five G protein-coupled receptors (GPCRs), designated SST1 through SST5.[2] The SST2 receptor, in particular, is a key target for therapeutic intervention in acromegaly, neuroendocrine tumors, and potentially type 2 diabetes due to its critical role in inhibiting hormone secretion.[3][4][5]

While peptide-based analogs like octreotide have been clinically successful, their utility is often limited by poor oral bioavailability, requiring parenteral administration.[6] The development of small-molecule, nonpeptide SST2 agonists represents a significant advancement, offering the potential for orally available drugs with high selectivity and potency.[3][6] These compounds serve as invaluable tools in basic research, allowing for precise dissection of SST2-mediated signaling pathways and physiological functions in both in vitro and in vivo models.

SST2 Receptor Signaling Pathways

Activation of the SST2 receptor, a canonical Gi/o-coupled GPCR, initiates a cascade of intracellular signaling events.[7] These pathways are crucial for the receptor's inhibitory effects on cellular function.

G-Protein Dependent Signaling

The primary signaling mechanism involves the activation of the heterotrimeric Gi/o protein.[8] Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP is a hallmark of SST2 activation and is the principal pathway for its anti-secretory effects.[7] Additionally, the Gβγ subunits can modulate other effectors, including inwardly rectifying potassium channels and voltage-gated calcium channels, contributing to cellular hyperpolarization and reduced hormone exocytosis.[8]

MAPK/ERK Pathway Modulation

SST2 activation also influences the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK1/2) pathway.[9] This regulation is complex and can be cell-type specific, leading to either stimulation or inhibition of cell proliferation. The pathway often involves the activation of protein tyrosine phosphatases like SHP-1 and SHP-2.[5][9] This modulation of ERK signaling is a key mechanism behind the anti-proliferative effects observed with SST2 agonists in tumor models.[9]

Quantitative Pharmacology of Key Nonpeptide SST2 Agonists

The utility of a nonpeptide agonist in research is defined by its potency, selectivity, and functional efficacy. Numerous compounds have been developed and characterized, providing a toolkit for researchers.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Selectivity (Fold vs other SSTs) | Reference |

| Paltusotine (CRN00808) | Human SST2 | N/A | EC50 = 0.25 (cAMP) | >4000-fold | [3] |

| L-779,976 | Human SST2 | Ki = 0.05 | IC50 = 0.37 (Ion Secretion) | High SSTR2 selectivity | [2][6] |

| Compound 1 | Mouse SST2 | Ki = 0.01 | IC50 = 0.37 (Glucagon Secretion) | >3000-fold | [4] |

| ONO-5788 | Human SST2 | N/A | EC50 = 0.11 (cAMP) | High SSTR2 selectivity | [10] |

| ONO-ST1-641 (Metabolite) | Human SST2 | N/A | EC50 = 0.016 (cAMP) | High SSTR2 selectivity | [10] |

| Compound 3k | Human SST2 | N/A | IC50 = 0.3 (SSTR2) / >100 (SSTR5) | High SSTR2 selectivity | [11] |

N/A: Data not available in the cited sources. Potency values are assay-dependent.

Experimental Protocols and Workflows

Characterizing the activity of nonpeptide SST2 agonists involves a standard set of in vitro cellular assays. These assays confirm receptor engagement, measure downstream signaling, and quantify functional cellular responses.

Protocol: cAMP Inhibition Assay

This assay measures the ability of an SST2 agonist to inhibit the production of cAMP, typically stimulated by forskolin, an adenylyl cyclase activator.[7][12]

-

Cell Culture: Plate cells stably expressing the human SST2 receptor (e.g., CHO-K1 or HEK293 cells) into a 384-well white opaque plate at a density of 5,000-10,000 cells/well.[7][13] Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the nonpeptide SST2 agonist in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.[13]

-

Cell Stimulation: Aspirate the culture medium from the cells. Add the agonist dilutions to the wells.

-

Forskolin Challenge: Immediately add a concentration of forskolin known to produce a submaximal cAMP response (e.g., 5-10 µM).

-

Incubation: Incubate the plate at room temperature for 30 minutes.[14]

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Assay).[14][15] The signal will be inversely proportional to the agonist's activity.

-

Data Analysis: Plot the signal against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2 as a downstream readout of SST2 activation.[16][17]

-

Cell Culture: Seed SST2-expressing cells in a 96-well plate and grow to ~90% confluency. Serum-starve the cells for 4-6 hours prior to the assay to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat cells with various concentrations of the nonpeptide SST2 agonist for a predetermined time, typically 5-10 minutes, which is often the peak response time for GPCR-mediated ERK activation.[16][18]

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

-

Detection Method 1 (Western Blot):

-

Quantify total protein concentration in the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (loading control).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band density to determine the fold-increase in p-ERK over basal levels.[17]

-

-

Detection Method 2 (AlphaScreen SureFire):

-

Transfer a small volume of cell lysate to a 384-well assay plate.

-

Add the kit's reaction mixture containing antibody-coated AlphaScreen donor and acceptor beads that recognize p-ERK.[19]

-

Incubate in the dark for 1-2 hours at room temperature.

-

Read the plate on an Alpha-enabled microplate reader. The signal is directly proportional to the amount of p-ERK.[16]

-

Data Analysis: Plot the signal against the log of the agonist concentration to determine the EC50 value.

Protocol: Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced translocation of SST2 receptors from the plasma membrane into intracellular compartments.[20][21][22]

-

Cell Culture: Grow cells expressing an epitope-tagged (e.g., GFP-tagged) SST2 receptor on poly-D-lysine-coated coverslips or glass-bottom plates.[23]

-

Agonist Treatment: Treat the cells with the nonpeptide SST2 agonist at a saturating concentration (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.[23]

-

Fixation and Permeabilization:

-

Wash the cells with cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using an internal epitope antibody).

-

-

Immunofluorescence Staining (for non-tagged receptors):

-

Block with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Incubate with a primary antibody against the SST2 receptor overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

-

Imaging: Mount the coverslips onto slides with a mounting medium containing DAPI (to stain nuclei). Image the cells using a confocal or high-content imaging system.[23]

-

Quantification: Analyze the images to quantify the redistribution of fluorescence from the cell membrane to intracellular puncta. The percentage of cells showing internalization or the intensity of intracellular fluorescence can be measured to assess the extent and rate of receptor internalization.[20]

Core Research Applications

Nonpeptide SST2 agonists are versatile tools used to explore a range of biological questions.

-

Endocrinology: These agonists are used to study the regulation of hormone secretion. For example, they can probe the role of SST2 in suppressing glucagon release from pancreatic α-cells or GH from pituitary somatotrophs, providing insights into glucose homeostasis and growth regulation.[4][24]

-

Oncology: In cancer research, they are used to investigate the anti-proliferative and pro-apoptotic effects mediated by SST2 in various tumor cell lines.[5] This helps to validate SST2 as a therapeutic target and to understand the molecular mechanisms of tumor growth inhibition.

-

Angiogenesis Research: Selective SST2 agonists have been used to demonstrate the receptor's role in inhibiting vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells, elucidating the anti-angiogenic properties of somatostatin signaling.[25][26]

-

Neuroscience: As SST2 is expressed in the central nervous system, these compounds can be used to study its role in neurotransmission, pain perception, and the regulation of neuronal excitability.

Conclusion

Nonpeptide SST2 agonists are powerful and selective pharmacological tools that have advanced our understanding of somatostatin biology. Their oral bioavailability and high receptor selectivity overcome many limitations of traditional peptide analogs, enabling more precise in vitro and in vivo studies. From dissecting complex signaling cascades to validating therapeutic hypotheses in animal models of disease, these compounds are indispensable for basic and translational research in endocrinology, oncology, and beyond. The continued development of novel nonpeptide agonists will undoubtedly open new avenues for scientific discovery and drug development.

References

- 1. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel oral once-daily nonpeptide SST2 receptor agonist, suppresses GH and IGF-1 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-secretory properties of non-peptide somatostatin receptor agonists in isolated rat colon: luminal activity and possible interaction with p-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. MON-464 Non-Clinical Profiling of ONO-5788, a Novel Oral Small Molecule Somatostatin Receptor Type-2 (SST2) Agonist, to Support Studies in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a novel series of orally active, selective somatostatin receptor 2 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist properties of putative small-molecule somatostatin sst2 receptor-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. eolas-bio.co.jp [eolas-bio.co.jp]

- 24. Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Paltusotine in vitro cAMP accumulation assay protocol

Application Notes and Protocols

Topic: Paltusotine In Vitro cAMP Accumulation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and highly selective, orally bioavailable, non-peptide agonist for the somatostatin receptor type 2 (SST2).[1][2] It is developed for the treatment of conditions like acromegaly and carcinoid syndrome, which are often characterized by excessive hormone secretion.[3][4] The therapeutic mechanism of this compound relies on its ability to mimic the natural hormone somatostatin by binding to SST2.[1][3]

The SST2 receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gαi.[1][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP).[1][5] Consequently, this compound binding to SST2 results in a decrease in intracellular cAMP levels, which in turn suppresses the secretion of hormones such as growth hormone (GH).[4][5]

The in vitro cAMP accumulation assay is a fundamental tool for characterizing the pharmacological activity of compounds targeting Gαi-coupled receptors like SST2. This assay quantifies the ability of an agonist, such as this compound, to inhibit stimulated cAMP production in a cellular model. This application note provides a detailed protocol for performing a cAMP accumulation assay to determine the potency (EC50) of this compound using a luminescence-based detection method.

This compound Signaling Pathway

This compound acts as an agonist at the SST2 receptor. This receptor is coupled to an inhibitory G-protein (Gαi). Upon binding of this compound, the Gαi protein is activated, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. In physiological systems, such as the pituitary gland, this reduction in cAMP leads to decreased hormone secretion.[1][5]

Caption: this compound activates the Gαi pathway via the SST2 receptor to inhibit cAMP production.

Experimental Data Summary

The primary output of this assay is the half-maximal effective concentration (EC50), which represents the concentration of this compound required to inhibit 50% of the forskolin-stimulated cAMP production.

| Compound | Target Receptor | Cell Line | Assay Type | Stimulant | EC50 (nM) | Selectivity (vs. other SST subtypes) |

| This compound | SST2 | CHO-K1 hSST2 | cAMP Accumulation | Forskolin | 0.1 - 1.0 (Typical) | >4000-fold[1][2] |

| Somatostatin-14 | Pan-SST | CHO-K1 hSST2 | cAMP Accumulation | Forskolin | 0.1 - 0.5 (Typical) | Non-selective |

Note: The EC50 values are typical and may vary based on specific experimental conditions.

Experimental Protocol: Luminescence-Based cAMP Assay

This protocol is adapted for a luminescence-based competitive immunoassay (e.g., Promega cAMP-Glo™ Assay) in a 384-well plate format. The principle involves competition between cellular cAMP and a labeled cAMP for a limited number of binding sites on a protein kinase A (PKA). The amount of light generated is inversely proportional to the amount of cAMP in the cell lysate.[6][7]

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human SST2 receptor (CHO-K1 hSST2).[8]

-

Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: White, opaque, flat-bottom 384-well microplates.

-

Reagents:

Cell Culture and Plating

-

Culture CHO-K1 hSST2 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in assay buffer (e.g., stimulation buffer from the kit or PBS with 0.5 mM IBMX).

-

Determine cell density and viability using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a pre-optimized density (e.g., 2,500-5,000 cells/5 µL).

-

Dispense 5 µL of the cell suspension into each well of a 384-well assay plate.

Compound Preparation

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of this compound in assay buffer to create a concentration-response curve (e.g., 11-point curve, 1:3 dilution series, starting from 1 µM).

-

Prepare a stock solution of Forskolin (e.g., 10 mM in DMSO).

-

Dilute the Forskolin stock in assay buffer to a working concentration that yields approximately 80% of the maximal cAMP response (EC80), which must be predetermined.

Assay Procedure

-

Compound Addition: Add 2.5 µL of the diluted this compound solutions or vehicle control to the appropriate wells containing cells.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitory compound to bind to the receptor.

-

Stimulation: Add 2.5 µL of the EC80 Forskolin solution to all wells except for the negative control (unstimulated) wells. Add 2.5 µL of assay buffer to the negative control wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Detection:

-

Equilibrate the cAMP detection reagents to room temperature as per the kit manufacturer's instructions.

-

Add 10 µL of the cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Add 20 µL of the cAMP-Glo™ Detection Solution (containing PKA) to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Signal Generation:

-

Add 40 µL of the Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Read the luminescence on a microplate reader.

Data Analysis

-

The raw data will be in Relative Luminescence Units (RLU).

-

Plot RLU versus the log of this compound concentration.

-

Normalize the data:

-

Set the average RLU from the Forskolin-stimulated wells (vehicle control) as 0% inhibition.

-

Set the average RLU from the maximally inhibited wells (highest this compound concentration) or unstimulated wells as 100% inhibition.

-

-

Fit the normalized data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).

-

Determine the EC50 value from the fitted curve.

Experimental Workflow Visualization

The following diagram outlines the key steps of the in vitro cAMP accumulation assay protocol.

Caption: Workflow for the this compound cAMP accumulation assay.

References

- 1. This compound (CRN00808) – Selective SST2 Agonist – RUO [benchchem.com]

- 2. crinetics.com [crinetics.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. cAMP-Glo™ Assay [promega.com]

- 7. cAMP-Glo™ Assay Protocol [promega.sg]

- 8. Discovery of this compound (CRN00808), a Potent, Selective, and Orally Bioavailable Non-peptide SST2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for aPaltusotine Receptor Binding Assay using Radioligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

aPaltusotine (also known as CRN00808) is an orally bioavailable, non-peptide, selective agonist of the somatostatin receptor type 2 (SST2).[1][2][3] With a high degree of selectivity, exceeding 4,000-fold for SST2 over other somatostatin receptor subtypes, athis compound presents a significant advancement in the targeted therapy of conditions such as acromegaly and carcinoid syndrome.[1][3] Its mechanism of action involves the activation of SST2, a G-protein coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This signaling cascade ultimately suppresses the secretion of growth hormone (GH) and insulin-like growth factor-1 (IGF-1).[2][4][5]

These application notes provide detailed protocols for conducting radioligand binding assays to characterize the interaction of athis compound and other test compounds with the human SST2 receptor. The protocols are designed to be robust and reproducible, enabling researchers to determine key binding parameters such as the inhibition constant (Ki) and the dissociation constant (Kd).

Somatostatin Receptor Type 2 (SST2) Signaling Pathway

Activation of the SST2 receptor by an agonist like athis compound initiates a signaling cascade characteristic of Gi/o-coupled GPCRs. The binding of the agonist facilitates the coupling of the receptor to its associated G-protein, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cAMP.

References

Application Notes and Protocols for Paltusotine Studies Using BON-1 Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paltusotine is an orally bioavailable, selective, nonpeptide somatostatin receptor type 2 (SSTR2) agonist.[1][2] It has been developed for the treatment of acromegaly and carcinoid syndrome associated with neuroendocrine tumors (NETs).[1][2] The BON-1 cell line, derived from a human pancreatic neuroendocrine tumor, endogenously expresses SSTR2, making it a relevant in vitro and in vivo model for preclinical evaluation of SSTR2-targeting therapies like this compound. This document provides detailed application notes and protocols for utilizing BON-1 xenograft models in the study of this compound.

BON-1 Cell Line: Culture and Maintenance

The BON-1 cell line is a valuable tool for studying neuroendocrine tumors. Originating from a lymph node metastasis of a human pancreatic NET, these cells are known to produce serotonin, neurotensin, and chromogranin A.[3]

Protocol for Culturing BON-1 Cells:

-

Media and Reagents:

-

Culture Conditions:

In Vitro Studies with this compound and BON-1 Cells

Prior to in vivo studies, in vitro assays using BON-1 cells can provide valuable insights into the mechanism and efficacy of this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of BON-1 cells.

Protocol:

-

Seed BON-1 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for 48-72 hours.

-

Assess cell viability using a standard method such as MTT, MTS, or a commercial luminescence-based assay.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the vehicle control.

Table 1: Effect of this compound on BON-1 Cell Viability (Hypothetical Data)

| This compound Concentration (nM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 98 |

| 10 | 95 |

| 100 | 92 |

| 1000 | 88 |

SSTR2 Radioligand Uptake Assay

Objective: To evaluate the influence of this compound on the binding of a radiolabeled somatostatin analog to SSTR2 on BON-1 cells. This can be particularly relevant for studies involving peptide receptor radionuclide therapy (PRRT).

Protocol:

-

Culture BON-1 cells, potentially those overexpressing hSSTR2 for a stronger signal, in 24-well plates until confluent.[5]

-

Pre-incubate the cells with varying concentrations of this compound or octreotide (as a comparator) for a defined period.

-

Add a radiolabeled somatostatin analog, such as 18F-SiTATE, to the wells and incubate.[5]

-

To determine non-specific binding, include a control group with a high concentration of unlabeled somatostatin analog.

-

After incubation, wash the cells with cold PBS to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity using a gamma counter.[6]

-

Express the results as the percentage of total added radioactivity that is specifically bound.

Table 2: Effect of this compound and Octreotide on 18F-SiTATE Uptake in BON-1 Cells [5]

| Treatment | Concentration (nM) | 18F-SiTATE Uptake (% of Control) |

| Control | - | 100 |

| This compound | 7.3 - 25.4 | No significant influence |

| Octreotide | 7.3 - 25.4 | Reduced uptake |

| Octreotide | 73 - 508 | Further significant reduction |

Note: This data is based on a published study and indicates that clinically relevant concentrations of this compound may not interfere with radioligand binding for PRRT, unlike octreotide.[5]

BON-1 Xenograft Model for In Vivo this compound Studies

Objective: To establish a subcutaneous BON-1 xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.

Experimental Workflow

Detailed Protocol for BON-1 Xenograft Studies

Materials:

-

BON-1 cells

-

Athymic nude mice (e.g., NU/NU) or other immunocompromised strains, 6-8 weeks old[7][8]

-

Sterile PBS

-

Matrigel (optional, can improve tumor take rate)

-

This compound

-

Vehicle for oral gavage (e.g., 4% DMSO in sterile water)[7]

-

Calipers

-

Surgical tools for tumor excision

Procedure:

-

Cell Preparation:

-

Culture BON-1 cells as described above.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.[7] Some protocols may use a different cell number, for instance, 4 x 10^6 cells.[8]

-

(Optional) Mix the cell suspension 1:1 with Matrigel on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100-200 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse.[7]

-

-

Tumor Growth Monitoring:

-